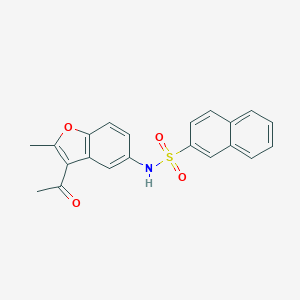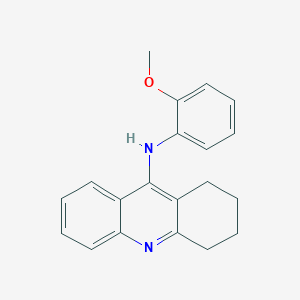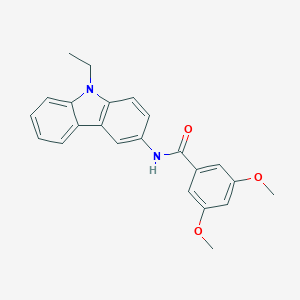
N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide is an organic compound that features both an iodophenyl group and a thienyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 4-iodoaniline with 2-thiophenylacetic acid. The process generally includes the following steps:
Formation of the Amide Bond: The 4-iodoaniline is reacted with 2-thiophenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thienyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the iodophenyl group is coupled with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include thiol derivatives.
Coupling: Products include biaryl or alkyl-aryl compounds.
Applications De Recherche Scientifique
N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other functional compounds.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodophenyl and thienyl groups can facilitate binding to hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds, enhancing specificity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromophenyl)-2-(2-thienyl)acetamide
- N-(4-chlorophenyl)-2-(2-thienyl)acetamide
- N-(4-fluorophenyl)-2-(2-thienyl)acetamide
Uniqueness
N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as iodination and coupling reactions. The iodine atom also enhances the compound’s ability to interact with biological targets through halogen bonding, potentially increasing its efficacy in medicinal applications.
Propriétés
Formule moléculaire |
C12H10INOS |
|---|---|
Poids moléculaire |
343.19g/mol |
Nom IUPAC |
N-(4-iodophenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H10INOS/c13-9-3-5-10(6-4-9)14-12(15)8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) |
Clé InChI |
SJWOQYYZVYZPJI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)I |
SMILES canonique |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)benzenesulfonamide](/img/structure/B375546.png)
![2-cyano-N-{3-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B375547.png)

![Ethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B375552.png)
![2-(3-pyridinylcarbonyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B375554.png)
![(E)-4-((2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazono)methyl)phenyl nicotinate](/img/structure/B375560.png)
![4-[(2-{4,5-Dimethoxy-2-[2-(4-morpholinyl)-2-oxoethyl]benzyl}-4,5-dimethoxyphenyl)acetyl]morpholine](/img/structure/B375561.png)
![(1E)-2-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)ETHENYL 4-FLUOROBENZOATE](/img/structure/B375562.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B375563.png)
![2-{[1-(4-Chlorophenyl)ethylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B375564.png)
![(2E)-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)PROP-2-ENENITRILE](/img/structure/B375567.png)


